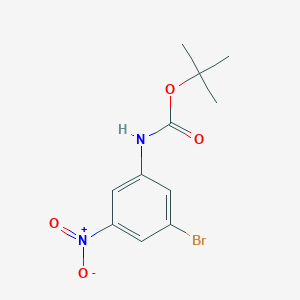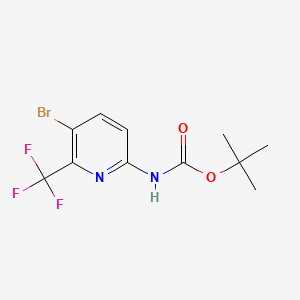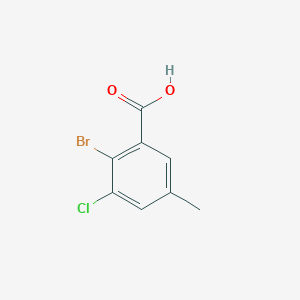
Methyl 2-amino-3-(3-fluorophenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(3-fluorophenoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a fluorophenoxy group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-fluorophenoxy)butanoate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often include the use of a base to neutralize the hydrochloric acid byproduct and to drive the reaction to completion . Another method involves the reaction of carboxylic acids with alcohols in the presence of a dehydrating agent to form esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(3-fluorophenoxy)butanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(3-fluorophenoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(3-fluorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(2-fluorophenoxy)butanoate
- Methyl 3-amino-3-(2-fluorophenyl)butanoate
- Methyl 2-amino-3-fluorobenzoate
Uniqueness
Methyl 2-amino-3-(3-fluorophenoxy)butanoate is unique due to the specific positioning of the fluorophenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propiedades
Fórmula molecular |
C11H14FNO3 |
|---|---|
Peso molecular |
227.23 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H14FNO3/c1-7(10(13)11(14)15-2)16-9-5-3-4-8(12)6-9/h3-7,10H,13H2,1-2H3 |
Clave InChI |
HSSWJODBLPYXDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC)N)OC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)

![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)

![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)
